Scaffold-Level Anticancer Activity: Benzodioxole Carboxamide vs. Non-Carboxamide Benzodioxole Derivatives
In a systematic study of benzodioxole derivatives, carboxamide-containing compounds (2a and 2b) demonstrated anticancer activity, whereas non-carboxamide analogs (5a–7b) showed only weak or negligible effects. Compound 2a reduced Hep3B hepatocellular carcinoma cell secretion of α-fetoprotein (α-FP) from 2519.17 ng/mL (untreated) to 1625.8 ng/mL, and induced G2-M phase cell cycle arrest in 8.07% of cells, comparable to doxorubicin (7.4%) [1]. The target compound, CAS 2034405-35-9, contains the identical benzo[d][1,3]dioxole-5-carboxamide pharmacophore present in active compound 2a, differing only in the N-substituent (benzo[b]thiophen-3-yl-hydroxyethyl vs. a simpler alkyl/aryl group). This pharmacophore was essential for activity in the study.
| Evidence Dimension | Cytotoxic activity in Hep3B liver cancer cells – α-fetoprotein secretion reduction |
|---|---|
| Target Compound Data | Not directly measured; target compound contains the active benzodioxole-5-carboxamide pharmacophore present in compound 2a |
| Comparator Or Baseline | Compound 2a (benzodioxole carboxamide): α-FP reduced to 1625.8 ng/mL vs. untreated 2519.17 ng/mL. Compounds 5a–7b (non-carboxamide benzodioxoles): IC50 3.94–9.12 mM (weak/negligible activity) |
| Quantified Difference | Carboxamide pharmacophore: α-FP reduction of ~35.5% vs. untreated. Non-carboxamide analogs: IC50 >3.94 mM (essentially inactive at pharmacologically relevant concentrations) |
| Conditions | Hep3B human hepatocellular carcinoma cell line; α-FP measured by ELISA; cell cycle analysis by flow cytometry; 48-hour treatment |
Why This Matters
The presence of the benzodioxole-5-carboxamide group is a structural determinant of anticancer activity within this chemical class; procurement of the target compound retains this essential pharmacophore, whereas simpler benzodioxole derivatives lacking the carboxamide are unlikely to exhibit comparable activity.
- [1] Hawash M, Eid AM, Jaradat N, et al. Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant Agents. Heterocyclic Communications, 2020; 26(1): 157-167. View Source
